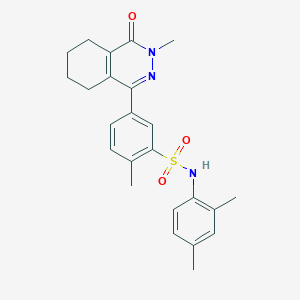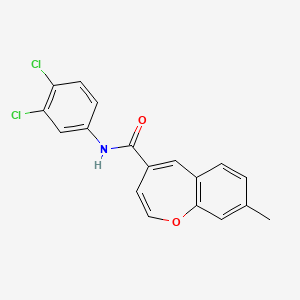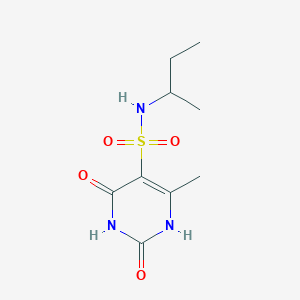![molecular formula C26H28N2O3 B11306995 1-(2,3-dimethylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B11306995.png)
1-(2,3-dimethylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dimethylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol is a complex organic compound that features a benzimidazole core linked to a propanol chain, which is further substituted with dimethylphenoxy and methylphenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Attachment of the propanol chain: The benzimidazole intermediate is then reacted with an epoxide or a halohydrin to introduce the propanol moiety.
Substitution with phenoxy groups: The final step involves the nucleophilic substitution of the hydroxyl group with 2,3-dimethylphenol and 4-methylphenol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-dimethylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dimethylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(2,3-dimethylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting their activity. The phenoxy groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,4-Dimethylphenoxy)-3-methylamino-2-propanol: Similar structure but with a methylamino group instead of the benzimidazole core.
1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone: Contains a phenyl group instead of the benzimidazole core.
1-{[2-(3,4-Dimethylphenoxy)-4-pyridinyl]methyl}-3-phenylguanidine: Features a pyridine ring and a guanidine group.
Uniqueness
1-(2,3-dimethylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol is unique due to its combination of a benzimidazole core with dimethylphenoxy and methylphenoxy groups. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C26H28N2O3 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
1-(2,3-dimethylphenoxy)-3-[2-[(4-methylphenoxy)methyl]benzimidazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C26H28N2O3/c1-18-11-13-22(14-12-18)30-17-26-27-23-8-4-5-9-24(23)28(26)15-21(29)16-31-25-10-6-7-19(2)20(25)3/h4-14,21,29H,15-17H2,1-3H3 |
InChI-Schlüssel |
FAARKZJMZPEAIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(COC4=CC=CC(=C4C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(piperidin-1-yl)ethanone](/img/structure/B11306914.png)
![2-ethoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11306919.png)

![furan-2-yl[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone](/img/structure/B11306922.png)
![N-[4-(benzyloxy)benzyl]-2-butyl-2H-tetrazol-5-amine](/img/structure/B11306930.png)
![4-(4-Tert-butylphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11306932.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide](/img/structure/B11306937.png)
![2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11306941.png)
![2-{5-[(Naphthalen-2-yloxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11306947.png)

![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11306950.png)


![4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11306992.png)
